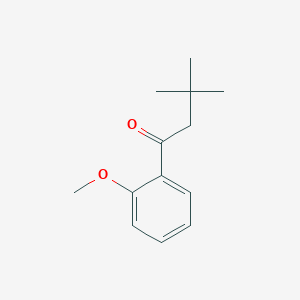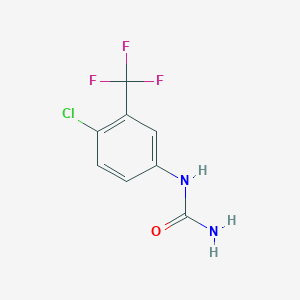
1-(4-Chloro-3-(trifluorométhyl)phényl)urée
Vue d'ensemble
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea is an organic compound with the molecular formula C8H6ClF3N2O. It is characterized by the presence of a chlorinated phenyl ring and a trifluoromethyl group, which contribute to its unique chemical properties.
Applications De Recherche Scientifique
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Industry: It finds applications in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea, also known as STAT3-IN-7, is a derivative of Sorafenib and acts as an effective inhibitor of STAT3 phosphorylation . It induces apoptosis (cell death) in a manner dependent on SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3 .
Biochemical Pathways
The compound affects the JAK/STAT signaling pathway. By inhibiting the phosphorylation of STAT3, it prevents the activation of this pathway, leading to the induction of apoptosis . This can have downstream effects on various cellular processes, including cell growth and survival, angiogenesis, and immune response.
Result of Action
The inhibition of STAT3 by 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea leads to the induction of apoptosis, thereby exerting an anti-cancer effect . By blocking the activation of the JAK/STAT pathway, it can potentially inhibit the growth and survival of cancer cells .
Méthodes De Préparation
The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with suitable amines or urea derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out at room temperature or under mild heating . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-chloro-3-(trifluoromethyl)phenyl)urea: This compound has two trifluoromethylphenyl groups, which may result in different chemical and biological properties.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This is a precursor in the synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea and has distinct reactivity due to the isocyanate functional group.
Propriétés
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSGLEVVMDHAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591615 | |
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343247-69-8 | |
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

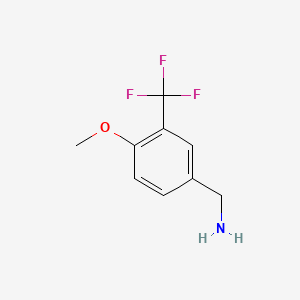

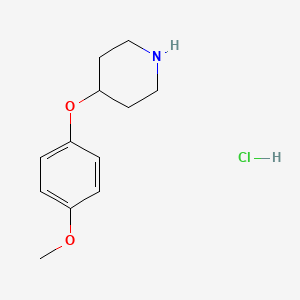
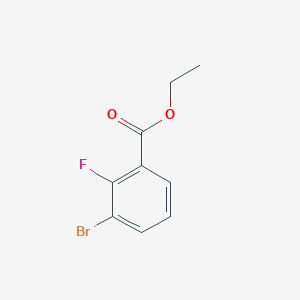
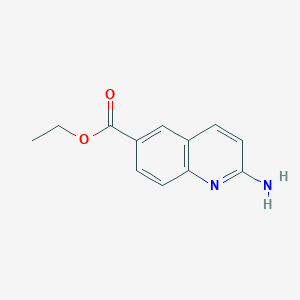
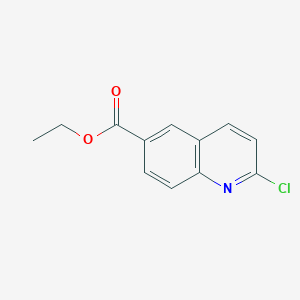

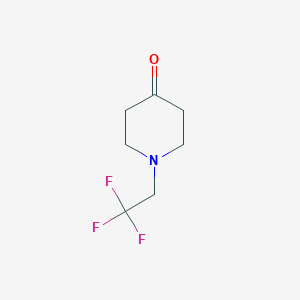


![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)
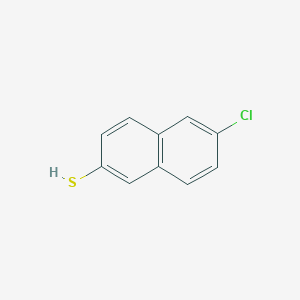
![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)
